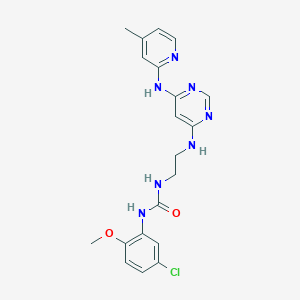
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro-substituted methoxyphenyl group and a urea linkage, which are critical for its biological interactions. The molecular formula is C16H19ClN4O2, and it has a molar mass of approximately 346.80 g/mol.
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound has been shown to target:
- Aurora Kinase : Inhibition of Aurora kinase leads to disruption in mitotic processes, thereby inducing apoptosis in cancer cells.
- EGFR Pathway : The compound may also interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is often upregulated in various cancers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase |
| MCF7 | 0.46 | Cell cycle arrest |
These results indicate that this compound possesses significant cytotoxic effects against several cancer cell lines, suggesting its potential as an effective anticancer agent .
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated:
- Anti-inflammatory Effects : By modulating inflammatory mediators, the compound may reduce inflammation in various models.
Case Studies
- Study on A549 Lung Cancer Cells : A study conducted by Wei et al. showed that the compound effectively inhibited the growth of A549 cells with an IC50 value of 26 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- HCT116 Colon Cancer Model : In another investigation, the compound displayed potent activity against HCT116 cells with an IC50 value of 0.39 µM, indicating its efficacy in targeting colon cancer .
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-13-5-6-22-18(9-13)28-19-11-17(25-12-26-19)23-7-8-24-20(29)27-15-10-14(21)3-4-16(15)30-2/h3-6,9-12H,7-8H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXSLDZFYUNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














